Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-
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Overview
Description
Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the fluorine atom and the hydroxy group in its structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the Groebke–Blackburn–Bienaymè reaction, which facilitates the formation of the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation are common methods.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Iodine catalysis is often used in oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenated reagents and strong bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various organic compounds.
Biology: Exhibits significant biological activity, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of various organic compounds.
Imidazo[1,2-a]pyridine-5-carboxylic acid: Investigated for its potential therapeutic applications.
The uniqueness of imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- lies in its specific functional groups, which enhance its reactivity and potential biological activity.
Properties
CAS No. |
1283717-78-1 |
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Molecular Formula |
C11H11FN2O3 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c1-11(2,17)6-3-4-14-7(10(15)16)5-13-9(14)8(6)12/h3-5,17H,1-2H3,(H,15,16) |
InChI Key |
ZLNWPUCWYTYEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C2=NC=C(N2C=C1)C(=O)O)F)O |
Origin of Product |
United States |
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